molecular formula C12H10ClFN2 B14214890 6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine CAS No. 825643-68-3

6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine

Cat. No.: B14214890
CAS No.: 825643-68-3
M. Wt: 236.67 g/mol
InChI Key: WOOIURRYTUCGJV-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(4-methylphenyl)-N-methylpyridin-3-amine
  • 6-Chloro-4-(4-chlorophenyl)-N-methylpyridin-3-amine
  • 6-Chloro-4-(4-bromophenyl)-N-methylpyridin-3-amine

Uniqueness

6-Chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

825643-68-3

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

6-chloro-4-(4-fluorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H10ClFN2/c1-15-11-7-16-12(13)6-10(11)8-2-4-9(14)5-3-8/h2-7,15H,1H3

InChI Key

WOOIURRYTUCGJV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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